molecular formula C22H15N3O6 B6109046 N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide

N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B6109046
M. Wt: 417.4 g/mol
InChI Key: PEWUVDPTGAATDM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a dioxoisoindolyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzamide backbone may interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
  • N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)propionamide

Uniqueness

N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-31-19-5-3-2-4-18(19)23-20(26)13-6-8-14(9-7-13)24-21(27)16-11-10-15(25(29)30)12-17(16)22(24)28/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWUVDPTGAATDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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